2-iso-Propylphenyl-(3-thienyl)methanol
Description
2-iso-Propylphenyl-(3-thienyl)methanol is a synthetic organic compound featuring a methanol group bridging a 3-thienyl moiety and a 2-iso-propylphenyl substituent. The compound’s architecture combines aromatic (phenyl) and heteroaromatic (thienyl) systems, which may influence its physicochemical properties, target binding, and metabolic stability.
Properties
IUPAC Name |
(2-propan-2-ylphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-10(2)12-5-3-4-6-13(12)14(15)11-7-8-16-9-11/h3-10,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGVJBLJPQEUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iso-Propylphenyl-(3-thienyl)methanol typically involves the reaction of 2-iso-propylphenylmagnesium bromide with 3-thiophenecarboxaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The Grignard reagent reacts with the aldehyde to form the corresponding alcohol after hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the aromatic rings under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on both the phenyl and thienyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyr
Biological Activity
2-iso-Propylphenyl-(3-thienyl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound belongs to a class of molecules characterized by the presence of a thiophene ring and an iso-propylphenyl group, which contributes to its unique chemical properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that similar thienyl compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against T98G brain cancer cells, leading to induced apoptosis and growth inhibition through mechanisms involving mitochondrial pathways and caspase activation .
Table 1: Anticancer Activity of Thienyl Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | T98G (Brain) | Not specified | Induction of apoptosis |
| Di(3-thienyl)methanol | T98G (Brain) | <20 | Cytogenetic damage, growth inhibition |
| 4-(benzo[d]thiazole-2-yl) phenols | AChE Inhibitor | 2.7 | Acetylcholinesterase inhibition |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. The presence of both thienyl and iso-propyl groups enhances its activity against various microbial strains. Preliminary studies suggest that it may serve as a candidate for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
Cellular Interaction: The compound may interact with specific cellular targets, affecting biochemical pathways crucial for cell survival and proliferation.
Induction of Apoptosis: Similar compounds have been shown to induce programmed cell death in cancer cells, primarily through mitochondrial pathways .
Inhibition of Cell Proliferation: Research suggests that thienyl derivatives can disrupt the cell cycle, leading to inhibited division in cancer cells.
Case Studies
- Study on T98G Cells: A study focused on the effects of di(3-thienyl)methanol on T98G cells revealed significant cytotoxicity at concentrations above 20 µg/mL. The treatment led to increased cell death and growth inhibition, with notable cytogenetic damage observed through micronuclei formation .
- Antimicrobial Evaluation: Investigations into the antimicrobial properties showed promising results against several bacterial strains, indicating its potential application in treating infections caused by resistant microbes.
Comparison with Similar Compounds
Table 1: Comparative Cytotoxicity Data (T98G Brain Cancer Cells vs. HEK Normal Cells)
*Approximate values inferred from concentration-response curves in .
- Di(3-thienyl)methanol (2): Demonstrated concentration-dependent growth inhibition in T98G cells, with significant cytotoxicity at >20 µg/mL. Notably, it retained selectivity by sparing HEK cells at these concentrations .
- Di(3-thienyl)methane (3): Exhibited weaker activity, requiring higher concentrations for similar effects, and showed increased toxicity to HEK cells, suggesting the methanol group in 2 enhances both potency and selectivity .
For this compound, the iso-propylphenyl group may improve target affinity due to steric or hydrophobic interactions. However, the heightened lipophilicity could reduce aqueous solubility, limiting bioavailability, and increase nonspecific cytotoxicity, as seen in other phenyl-substituted analogs .
Mechanistic Insights
The thienyl nucleus is a known pharmacophore in anticancer agents, contributing to metabolic stability and DNA interaction . Compound 2’s efficacy is attributed to its ability to induce cell death, inhibit clonogenic growth, and cause cytogenetic damage (e.g., micronuclei formation) . The target compound’s phenyl substituent may alter these mechanisms by modulating interactions with cellular targets, such as kinases or DNA repair enzymes.
Research Implications and Limitations
While di(3-thienyl)methanol serves as a benchmark for thienyl-methanol derivatives, the lack of direct data on this compound necessitates caution in extrapolating results. Future studies should prioritize synthesizing and testing this compound to validate its therapeutic window and mechanistic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
